molecular formula C19H19ClN2 B5139116 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine

7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine

Cat. No. B5139116
M. Wt: 310.8 g/mol
InChI Key: YWUBAZNACHFIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is a chemical compound that has been widely studied for its potential therapeutic applications in various medical conditions. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine are diverse and complex. This compound has been found to exhibit cytotoxic effects against cancer cells, neuroprotective effects against oxidative stress and inflammation, and vasodilatory effects on blood vessels. It has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its potential therapeutic applications in various medical conditions, its diverse and complex biochemical and physiological effects, and its ability to modulate the activity of various enzymes and signaling pathways. The limitations of using this compound in lab experiments include the complexity of its mechanism of action, the need for further research to fully understand its therapeutic potential, and the potential for adverse effects in vivo.

Future Directions

There are several future directions for research on 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine. These include further studies on its mechanism of action, its potential therapeutic applications in various medical conditions, and its safety and efficacy in vivo. Other future directions include the development of novel synthetic methods for this compound, the optimization of its pharmacological properties, and the identification of new analogs with improved therapeutic potential. Overall, the future of research on 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is promising, and it is likely to continue to be an important focus of scientific research in the years to come.

Synthesis Methods

The synthesis of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine involves several steps, including the condensation of 2-chloro-4-methylquinoline with 2-phenylpropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

The potential therapeutic applications of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine have been extensively studied in various medical conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. In cancer research, this compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In cardiovascular research, this compound has been found to exhibit vasodilatory effects, reducing blood pressure and improving blood flow.

properties

IUPAC Name

7-chloro-4-methyl-N-(2-phenylpropyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c1-13-10-19(22-18-11-16(20)8-9-17(13)18)21-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUBAZNACHFIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-methyl-N-(2-phenylpropyl)quinolin-2-amine

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